Paeonenoide A

Description

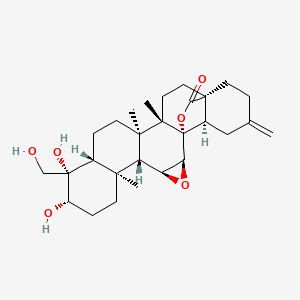

Paeonenoide A is a 24,30-dinortriterpenoid isolated from Paeonia veitchii, a plant traditionally used in Chinese medicine. Structurally, it is characterized as (3β,4β,11α,12α,13β)-11,12-epoxy-3,4,13,23-tetrahydroxy-24,30-dinorolean-20(29)-en-28-oic acid 28,13-lactone (C₂₇H₄₀O₇) . Key spectral data include:

- IR (KBr): 3325 cm⁻¹ (O-H stretch), 1775 cm⁻¹ (lactone C=O), 1645 cm⁻¹ (olefinic C=C) .

- ¹H-NMR (CDCl₃): Olefinic protons at δ 4.75 and 4.73 (CH(29)), epoxy protons at δ 3.08 (H-C(11), H-C(12)), and hydroxyl-bearing protons at δ 3.82 and 3.62 (CH(23)) .

- EI-MS: Molecular ion peak at m/z 472.2863 (C₂₇H₄₀O₇), with fragmentation patterns confirming the lactone and dinor skeleton .

Its unique structural features, including a 4(23),20(29)-diene system, epoxy bridge (C11–C12), and lactone ring (C28–O–C13), distinguish it from other triterpenoids .

Properties

Molecular Formula |

C28H40O6 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(1S,2S,4S,5R,6R,9S,10S,11R,14R,15S,18S,23R)-9,10-dihydroxy-10-(hydroxymethyl)-6,14,15-trimethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |

InChI |

InChI=1S/C28H40O6/c1-15-5-10-26-12-11-25(4)24(3)9-6-16-23(2,8-7-18(30)27(16,32)14-29)20(24)19-21(33-19)28(25,17(26)13-15)34-22(26)31/h16-21,29-30,32H,1,5-14H2,2-4H3/t16-,17-,18+,19+,20-,21+,23+,24-,25+,26+,27-,28-/m1/s1 |

InChI Key |

QUSTXILFWOVTCK-WEEWHIELSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O |

Canonical SMILES |

CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Paeonenoide A belongs to a family of dinortriterpenoids with structural variations influencing their physicochemical and biological properties. Below is a comparative analysis with closely related compounds:

Table 1: Structural and Spectral Comparison of this compound with Analogues

Key Observations:

Skeletal Differences: this compound and C share a 24,30-dinoroleanane skeleton, whereas Akebonic Acid retains the full oleanane framework with C24 and C30 methyl groups . Paeonenoide B lacks the lactone ring present in A and C, instead featuring a free carboxylic acid group .

Functional Group Variations: The 11,12-epoxy group in this compound and C is absent in Akebonic Acid, which has a simpler hydroxylation pattern . this compound’s tetrahydroxy substitution (C3, C4, C13, C23) contrasts with Paeonenoide B’s single hydroxyl group at C3 .

Spectral Distinctions: The lactone C=O stretch at 1775 cm⁻¹ in this compound is absent in Paeonenoide B, which shows a carboxylic acid C=O at 1693 cm⁻¹ . this compound’s higher specific rotation ([α] = +137.50) compared to Akebonic Acid ([α] = +65.50) reflects its increased chirality from multiple hydroxyl and epoxy groups .

Biosynthetic Relationships: this compound and C likely derive from Akebonic Acid through oxidative degradation (loss of C24 and C30) and epoxidation . The presence of a lactone ring in A and C suggests intramolecular esterification of the C28 carboxylic acid with a hydroxyl group at C13 .

Implications for Bioactivity

- The epoxy group in this compound may enhance anti-inflammatory properties, as seen in related triterpenoids .

- Lactone rings are associated with cytotoxicity in cancer cells, suggesting this compound and C could be explored for anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.